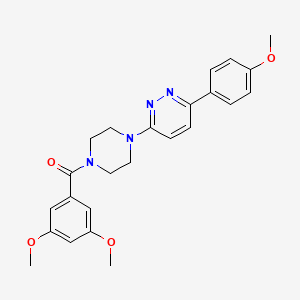

![molecular formula C16H10N4O4S2 B3208034 5-nitro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 1049283-59-1](/img/structure/B3208034.png)

5-nitro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide

Vue d'ensemble

Description

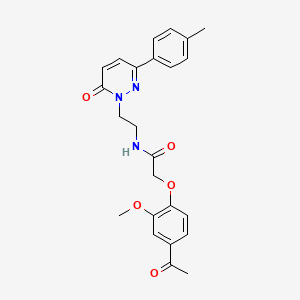

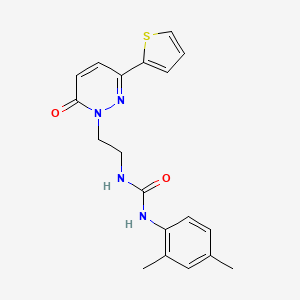

The compound “5-nitro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, an oxadiazole ring, a benzo[b]thiophene ring, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several ring structures and functional groups. The thiophene and benzo[b]thiophene rings contain sulfur atoms, while the oxadiazole ring contains nitrogen and oxygen atoms . The nitro group is attached to the benzo[b]thiophene ring, and the carboxamide group is attached to the same ring at the 2-position .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the nitro group, for example, could make the compound susceptible to reduction reactions. The thiophene and oxadiazole rings might also undergo various substitution or addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its reactivity, while the ring structures could influence its stability and solubility .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The compound’s unique structure makes it a potential candidate for drug development. Researchers have explored its interactions with biological targets, including enzymes and receptors. Its ability to bind to specific sites within proteins could lead to novel therapeutic agents. Further studies are needed to elucidate its pharmacological effects and optimize its drug-like properties .

Antibacterial Activity

In vitro studies have demonstrated that this compound possesses antibacterial properties. It exhibits significant inhibitory effects against bacterial strains such as Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus. Investigating its mechanism of action and potential synergistic effects with existing antibiotics could pave the way for new antibacterial therapies .

DNA Binding and Interaction

Researchers have explored the interaction of the compound with DNA using fluorescence spectroscopy, viscosity measurements, and adsorption studies. Understanding its binding affinity and mode of interaction with DNA can provide insights into its biological effects and potential applications in gene therapy or diagnostics .

Computational Simulations and ADMET Analysis

Density functional theory (DFT) calculations have confirmed the stable geometry of the compound. Additionally, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis suggests favorable drug-like properties. These computational approaches enhance our understanding of its behavior and guide further optimization for pharmaceutical use .

STING Agonistic Activity

While not directly studied for this compound, related benzo[b]thiophene derivatives have shown STING (stimulator of interferon genes) agonistic activity. Investigating its potential as an immune modulator could be valuable in cancer immunotherapy and antiviral treatments .

Materials Science and Organic Electronics

Thiophene-based compounds often find applications in organic electronics due to their semiconducting properties. Exploring the electronic behavior and charge transport capabilities of this compound could contribute to the development of organic photovoltaics, sensors, and light-emitting devices .

If you’d like more information on any specific aspect, feel free to ask

Orientations Futures

Mécanisme D'action

Target of Action

It has been synthesized and studied for its potential biological activities .

Mode of Action

It has been suggested that the compound may interact with its targets through various types of interactions, including hydrogen bonds, π-cation interactions, and π-π stacking interactions .

Biochemical Pathways

It has been suggested that the compound may have potential biological activities, which could imply its involvement in various biochemical pathways .

Pharmacokinetics

In-silico admet properties pointed to a significant drug-likeness feature in the synthesized compounds, based on the lipinski criteria .

Result of Action

It has been suggested that the compound may have potential biological activities, which could imply its ability to induce certain molecular and cellular effects .

Action Environment

It has been suggested that the compound may have potential biological activities, which could imply its ability to function effectively in various environments .

Propriétés

IUPAC Name |

5-nitro-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O4S2/c21-15(13-7-9-6-10(20(22)23)3-4-12(9)26-13)17-16-19-18-14(24-16)8-11-2-1-5-25-11/h1-7H,8H2,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIVDYBRRGTCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

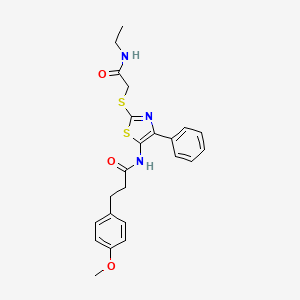

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(4-butylphenyl)acetamide](/img/structure/B3207961.png)

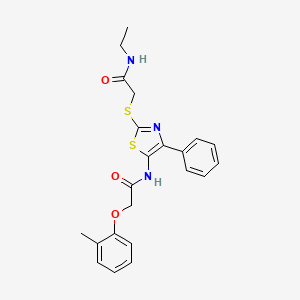

![4-[6-(furan-2-yl)pyridazin-3-yl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B3207975.png)

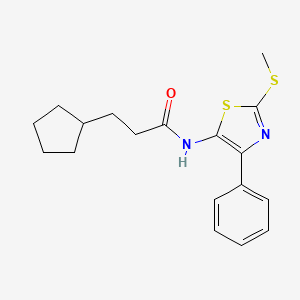

![N-(3,5-dichlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B3208004.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3208005.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3208013.png)